An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine
An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine
CAS Number: 103861-77-4[1]
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyrrolidine, a heterocyclic amine of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and discusses its potential, though currently under-investigated, biological significance.
Core Chemical and Physical Properties
2-(3-Methoxyphenyl)pyrrolidine is a substituted pyrrolidine with a methoxyphenyl group at the 2-position. Its core properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103861-77-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Boiling Point | 280 °C | |
| Density | 1.024 g/cm³ | |
| Flash Point | 111 °C | |
| SMILES | COc1cccc(c1)C2CCCN2 | |
| InChI | InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |
Synthesis and Experimental Protocols
A potential synthetic pathway is the reductive cyclization of a γ-nitroketone. This method is advantageous due to the accessibility of starting materials.
Proposed Synthesis of 2-(3-Methoxyphenyl)pyrrolidine:
Step 1: Synthesis of 1-(3-methoxyphenyl)-4-nitrobutan-1-one
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To a solution of 3-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add 1-nitro-2-propanol (1.2 equivalents) and a catalytic amount of a base like sodium hydroxide.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-nitroketone.
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Purify the product by column chromatography on silica gel.
Step 2: Reductive Cyclization to 2-(3-Methoxyphenyl)pyrrolidine
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Dissolve the purified 1-(3-methoxyphenyl)-4-nitrobutan-1-one (1 equivalent) in a solvent like methanol or ethanol.
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Add a reducing agent such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Alternatively, a chemical reducing agent like sodium borohydride in the presence of a Lewis acid can be used.
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Pressurize the reaction vessel with hydrogen gas (if using catalytic hydrogenation) and stir vigorously at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, filter off the catalyst (if used) through a pad of Celite.
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Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Methoxyphenyl)pyrrolidine.
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Purify the final product by distillation under reduced pressure or by column chromatography.
Below is a generalized workflow for the synthesis and characterization of a novel pyrrolidine derivative.
Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
Biological Activity and Potential Applications
The specific biological activity and pharmacological profile of 2-(3-Methoxyphenyl)pyrrolidine are not extensively documented in publicly available literature. However, the pyrrolidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs.[2][3] Derivatives of pyrrolidine exhibit a broad spectrum of activities, including but not limited to:
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Central Nervous System (CNS) Activity: Many pyrrolidine-containing molecules act as neurotransmitter reuptake inhibitors, receptor antagonists, or modulators. For instance, some 3-substituted pyrrolidines are potent norepinephrine and serotonin reuptake inhibitors.[4]
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Antiviral and Anticancer Properties: The pyrrolidine ring is a core component of several antiviral and anticancer agents.[2]
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Enzyme Inhibition: Pyrrolidine derivatives have been developed as inhibitors for various enzymes, playing roles in different disease pathways.
Given the structural similarity of 2-(3-Methoxyphenyl)pyrrolidine to other psychoactive compounds, it is plausible that this molecule may exhibit activity at CNS targets. For example, the related compound 3-Methoxyphencyclidine (3-MeO-PCP), although a different chemical class, is a known NMDA receptor antagonist. It is important to note that any potential biological activity of 2-(3-Methoxyphenyl)pyrrolidine would require rigorous experimental validation.
Spectroscopic Data
¹H NMR Spectroscopy:
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Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the methoxyphenyl ring.
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Methine Proton: A signal corresponding to the proton at the C2 position of the pyrrolidine ring, adjacent to the aromatic ring.
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Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the remaining protons on the pyrrolidine ring.
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Methoxy Protons: A characteristic singlet around δ 3.8 ppm for the three protons of the methoxy group.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm) for the carbons of the methoxyphenyl ring.
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Pyrrolidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the four carbons of the pyrrolidine ring.
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Methoxy Carbon: A signal around δ 55 ppm for the carbon of the methoxy group.
Mass Spectrometry:
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The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation would likely involve the loss of the methoxy group or cleavage of the pyrrolidine ring.
Conclusion
2-(3-Methoxyphenyl)pyrrolidine is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While its specific pharmacological profile remains to be elucidated, its structural features suggest potential for activity within the central nervous system. Further research is warranted to fully characterize its biological effects and to explore its potential as a lead compound in drug discovery programs. The synthesis and characterization workflow presented in this guide provides a roadmap for such future investigations.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
